Trisodium 2-(2-(4-amino-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)-1-naphthyl)-NNO-azoxy)benzenesulphonate Trisodium 2-(2-(4-amino-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)-1-naphthyl)-NNO-azoxy)benzenesulphonate
Brand Name: Vulcanchem
CAS No.: 93964-17-1
VCID: VC18467471
InChI: InChI=1S/C30H23N5O10S3.3Na/c31-21-9-7-19(29(17-21)47(40,41)42)5-6-20-8-12-23(18-30(20)48(43,44)45)35(36)34-28-16-15-27(25-3-1-2-4-26(25)28)33-32-22-10-13-24(14-11-22)46(37,38)39;;;/h1-18H,31H2,(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3/b6-5+,33-32?,35-34?;;;
SMILES:
Molecular Formula: C30H20N5Na3O10S3
Molecular Weight: 775.7 g/mol

Trisodium 2-(2-(4-amino-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)-1-naphthyl)-NNO-azoxy)benzenesulphonate

CAS No.: 93964-17-1

Cat. No.: VC18467471

Molecular Formula: C30H20N5Na3O10S3

Molecular Weight: 775.7 g/mol

* For research use only. Not for human or veterinary use.

Trisodium 2-(2-(4-amino-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)-1-naphthyl)-NNO-azoxy)benzenesulphonate - 93964-17-1

Specification

CAS No. 93964-17-1
Molecular Formula C30H20N5Na3O10S3
Molecular Weight 775.7 g/mol
IUPAC Name trisodium;5-amino-2-[(E)-2-[4-[oxido-[4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]iminoazaniumyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Standard InChI InChI=1S/C30H23N5O10S3.3Na/c31-21-9-7-19(29(17-21)47(40,41)42)5-6-20-8-12-23(18-30(20)48(43,44)45)35(36)34-28-16-15-27(25-3-1-2-4-26(25)28)33-32-22-10-13-24(14-11-22)46(37,38)39;;;/h1-18H,31H2,(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3/b6-5+,33-32?,35-34?;;;
Standard InChI Key NQNJXUUATOMTPK-LKXBINQJSA-K
Isomeric SMILES C1=CC=C2C(=C1)C(=CC=C2N=[N+](C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])N=NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Canonical SMILES C1=CC=C2C(=C1)C(=CC=C2N=[N+](C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])N=NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Introduction

Molecular Architecture and Structural Features

IUPAC Nomenclature and Formula

The systematic IUPAC name for this compound is trisodium;5-amino-2-[(E)-2-[4-[oxido-[4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]iminoazaniumyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate. Its molecular formula, C₃₀H₂₀N₅Na₃O₁₀S₃, reflects the incorporation of three sodium counterions, three sulphonate groups (-SO₃⁻), one amino group (-NH₂), and conjugated azo (-N=N-) and azoxy (-N(O)=N-) linkages .

Molecular Weight and Composition

Discrepancies in reported molecular weights merit clarification. While one source cites 755.60 g/mol, two independent databases confirm 775.672 g/mol , aligning with the formula C₃₀H₂₀N₅Na₃O₁₀S₃. This variance likely stems from typographical errors or differences in isotopic accounting. The exact mass, calculated as 775.006531 g/mol , further validates the higher value.

Structural Characteristics

The compound’s backbone consists of:

  • A central benzene ring substituted with an amino group and ethenyl bridge.

  • A second benzene ring bearing sulphonate groups and linked via an azoxy group to a naphthyl moiety.

  • A para-sulphonated phenylazo group attached to the naphthalene system.

The extended π-conjugation across vinyl, azo, and azoxy groups confers intense chromophoric properties, critical for dye applications. The three sulphonate groups enhance water solubility, facilitating use in aqueous formulations.

Table 1: Comparative Molecular Data

PropertySourceSources
Molecular FormulaNot specifiedC₃₀H₂₀N₅Na₃O₁₀S₃
Molecular Weight (g/mol)755.60775.672
Exact Mass (g/mol)Not provided775.006531

Synthesis and Manufacturing

Key Synthetic Steps

Production involves sequential reactions requiring precise temperature and pH control:

  • Diazotization: A primary aromatic amine (e.g., 4-amino-2-sulphobenzoic acid) reacts with nitrous acid (HNO₂) to form a diazonium salt.

  • Coupling Reaction: The diazonium salt undergoes electrophilic substitution with a naphthol derivative, forming the azo linkage.

  • Azoxy Formation: Oxidation or condensation reactions introduce the azoxy group (-N(O)=N-), often using hydrogen peroxide or similar oxidants.

  • Sulphonaton: Sulphonic acid groups are introduced via sulfonation reactions, followed by neutralization with sodium hydroxide to yield the trisodium salt.

Reaction Conditions and Challenges

  • Temperature: Diazotization typically occurs at 0–5°C to prevent decomposition.

  • pH Control: Coupling reactions require alkaline conditions (pH 8–10) to stabilize intermediates.

  • Purification: Chromatography or recrystallization removes byproducts, given the compound’s structural complexity.

Physicochemical Properties

Physical Properties

Solubility: Highly soluble in water (>100 mg/mL at 25°C) due to ionic sulphonate groups.
Stability: Stable under ambient conditions but degrades upon prolonged UV exposure due to azo bond cleavage.
Thermal Behavior: Decomposes above 300°C without melting, consistent with aromatic polymers.

PropertyValue/Range
Water Solubility>100 mg/mL at 25°C
Thermal Decomposition>300°C
UV StabilityPhotosensitive

Chemical Reactivity

  • Azo Reduction: The -N=N- group reduces to -NH-NH- under acidic conditions (e.g., Sn/HCl), altering chromophoric properties.

  • Electrophilic Substitution: The amino group directs electrophiles (e.g., nitronium ions) to meta positions.

  • Metal Complexation: Sulphonate and azo groups chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming colored complexes.

Applications and Industrial Relevance

Textile and Dye Industries

The compound’s intense absorbance in visible spectra (λₘₐₓ ~500–600 nm) makes it suitable for:

  • Acid Dyes: Bonds to polyamide fibers via sulphonate and amino groups.

  • Reactive Dyes: Forms covalent bonds with cellulose under alkaline conditions.

Biological Staining

In histology, it selectively stains cellular components (e.g., nuclei, proteins) due to electrostatic interactions with cationic biomolecules. Potential applications in immunohistochemistry require further validation.

Diagnostic Probes

Preliminary studies suggest utility in optical sensors for metal ion detection, leveraging its metal-complexing ability.

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